Acetic acid, 2-[4-[[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]thio]-2,6-difluorophenoxy]-
Description
The compound Acetic acid, 2-[4-[[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]thio]-2,6-difluorophenoxy]- is a structurally complex molecule featuring:
- A central acetic acid backbone with a substituted phenoxy group.
- A 2,6-difluorophenoxy moiety linked via an ethylthio (-S-CH₂-CH₂-) chain.
- A 4-chlorophenylsulfonylamino group attached to the ethylthio chain.
This compound (Ref: 3D-FC101208) is categorized under amines and was previously available through CymitQuimica but is now discontinued .
Properties
IUPAC Name |
2-[4-[2-[(4-chlorophenyl)sulfonylamino]ethylsulfanyl]-2,6-difluorophenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO5S2/c17-10-1-3-12(4-2-10)27(23,24)20-5-6-26-11-7-13(18)16(14(19)8-11)25-9-15(21)22/h1-4,7-8,20H,5-6,9H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYKNJZBWNIWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCSC2=CC(=C(C(=C2)F)OCC(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161657 | |
| Record name | ON 579 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141286-14-8 | |
| Record name | ON 579 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141286148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ON 579 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Fluorination of Phenol Derivatives
Fluorination of 4-mercaptophenol using difluoro chloromethane in dipolar solvents (e.g., acetone, DMSO) with tertiary amines (e.g., pyridine) yields 2,6-difluoro-4-mercaptophenol. This method, adapted from difluoroacetic acid synthesis, achieves regioselectivity via steric and electronic control:
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Catalyst | Pyridine (1.2 equiv) |
| Temperature | 65°C |
| Yield | 78–82% |
Thiolation of Halogenated Precursors
Alternative routes involve nucleophilic aromatic substitution (SNAr) on 2,6-difluoro-4-bromophenol using thiourea , followed by acidic hydrolysis:
Optimization Insight:
-
Solvent polarity critically impacts SNAr efficiency; DMF increases reaction rate but complicates purification.
Synthesis of 2-[(4-Chlorophenyl)Sulfonyl]Aminoethylthio Sidechain
Sulfonylation of Ethylenediamine Derivatives
Reaction of 2-aminoethanethiol with 4-chlorobenzenesulfonyl chloride in alkaline aqueous acetone achieves high sulfonamide yields:
Critical Parameters:
Thioether Formation via Alkylation
The sulfonamide-thiol intermediate is alkylated with 2-chloroethanol under Mitsunobu conditions to introduce the ethylene spacer:
Yield Enhancement:
Coupling of Phenolic Core and Sulfonamide-Thioether Sidechain
Oxidative Thiol-Etherification
The phenolic core and sulfonamide-thiol are coupled via iodine-mediated oxidative coupling :
Reaction Conditions:
-
Iodine stoichiometry : 0.5 equiv (avoids over-oxidation)
-
Temperature : 25°C (prevents desulfurization)
Etherification with Bromoacetic Acid
The phenolic oxygen is alkylated with bromoacetic acid in the presence of KCO to install the acetic acid moiety:
Process Optimization:
Chemical Reactions Analysis
ON-579 undergoes various types of chemical reactions, including:
Oxidation: ON-579 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of ON-579 .
Scientific Research Applications
Chemistry: ON-579 is used as a model compound in studies of fluorinated aromatic compounds and their reactivity.
Biology: The compound has been investigated for its effects on cellular processes, particularly in relation to its role as a thromboxane A2 receptor antagonist.
Mechanism of Action
ON-579 exerts its effects primarily through its action as a thromboxane A2 receptor antagonist. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, and its inhibition can lead to reduced platelet aggregation and vasodilation. ON-579 binds to the thromboxane A2 receptor, preventing thromboxane A2 from exerting its effects. This mechanism is particularly useful in conditions like asthma and thromboembolism, where thromboxane A2 plays a significant role .
Comparison with Similar Compounds
2-[(4-Fluorophenyl)thio]acetic acid
2-[(4-Chlorophenyl)sulfonylamino]acetic acid
Acetic acid, 2-[[4-(4-chlorophenyl)-6-(difluoromethyl)-2-pyrimidinyl]thio]-, ethyl ester
- Molecular Formula : C₁₅H₁₃ClF₂N₂O₂S
- CAS : 938020-64-5
- Key Features: Features a pyrimidinylthio group and ethyl ester, diverging from the phenoxy-acetic acid core. Includes difluoromethyl and 4-chlorophenyl substituents.
- Applications: Potential agrochemical candidate due to its heterocyclic architecture .
Cetirizine-related Compounds
- Example : [2-{4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl}ethoxy]acetic acid (Cetirizine)
- Key Features :
- Shares an ethoxyacetic acid backbone but incorporates a piperazinyl-diphenylmethyl group.
- Lacks sulfur-based linkages (thioether, sulfonamide).
- Applications : Second-generation antihistamine used clinically for allergy treatment .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| Target Compound | Not fully disclosed | — | 2,6-Difluorophenoxy, ethylthio, 4-Cl-sulfonamide | Research (discontinued) |
| 2-[(4-Fluorophenyl)thio]acetic acid | C₈H₇FO₂S | 186.2 | 4-Fluorophenylthio | Organic synthesis |
| 2-[(4-Cl-Ph)sulfonylamino]AA | C₁₃H₁₁ClN₂O₄S | 326.76 | Pyridinyl, 4-Cl-sulfonamide | Medicinal chemistry |
| Ethyl ester pyrimidinylthio analog | C₁₅H₁₃ClF₂N₂O₂S | 358.79 | Pyrimidinylthio, difluoromethyl | Agrochemical research |
| Cetirizine | C₂₁H₂₅ClN₂O₃ | 388.89 | Piperazinyl, diphenylmethyl | Antihistamine (clinical use) |
Research Findings and Key Differences
- Sulfur Linkages : The target compound’s ethylthio bridge and sulfonamide group differentiate it from simpler thio-acetic acids (e.g., ) and Cetirizine’s ether-based structure .
- Fluorination: The 2,6-difluorophenoxy moiety enhances electronegativity and metabolic stability compared to non-fluorinated analogs like those in .
- Heterocyclic vs. Aromatic Cores : Pyrimidine () or pyridine () substitutions offer distinct electronic properties compared to the target’s purely aromatic system .
Biological Activity
The compound Acetic acid, 2-[4-[[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]thio]-2,6-difluorophenoxy]- is a synthetic organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 415.92 g/mol. The structure includes a chlorophenyl sulfonamide moiety, which is known for its broad spectrum of biological activities.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the sulfonamide group have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In vitro testing indicated moderate to strong activity against these pathogens, with some compounds achieving IC50 values as low as 2.14 µM compared to standard references .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been evaluated. Specifically, it has shown promising activity against:
- Acetylcholinesterase (AChE) : A crucial enzyme involved in neurotransmission. Compounds similar to this have been reported to inhibit AChE effectively, which may have implications for treating neurodegenerative diseases like Alzheimer's.
- Urease : This enzyme plays a significant role in the pathogenesis of certain infections. The compound demonstrated strong inhibitory effects on urease activity, suggesting potential therapeutic applications in treating infections caused by urease-producing bacteria .
The biological activity of this compound can be attributed to its structural components:
- Sulfonamide Group : Known for its antibacterial properties, this group interferes with bacterial folic acid synthesis.
- Chlorophenyl Moiety : Enhances the lipophilicity of the molecule, facilitating better membrane penetration and bioavailability.
Case Studies
- Antibacterial Screening : A study evaluated various sulfonamide derivatives for their antibacterial efficacy. The results indicated that compounds with a similar backbone to Acetic acid, 2-[4-[[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]thio]-2,6-difluorophenoxy]- exhibited notable activity against Gram-positive and Gram-negative bacteria. The most effective compounds were identified as potential candidates for further development into antibacterial agents .
- Enzyme Inhibition Assays : Another research focused on the enzyme inhibitory potential of sulfonamide derivatives against AChE and urease. This study highlighted that certain modifications in the chemical structure could significantly enhance inhibitory potency, with some derivatives achieving IC50 values below 5 µM for both enzymes .
Summary Table of Biological Activities
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Fractional factorial designs can minimize the number of trials while capturing interactions between variables. For example, a 2<sup>k</sup> factorial design (where k is the number of variables) with central composite analysis can reveal non-linear relationships .
- Key Tools : Response surface methodology (RSM), ANOVA for statistical validation.
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm connectivity, high-resolution mass spectrometry (HRMS) for molecular formula verification, and FTIR to detect functional groups (e.g., sulfonyl, thioether). X-ray crystallography provides definitive stereochemical data. Cross-validate results with literature data for structurally similar compounds (e.g., chlorophenyl or difluorophenoxy analogs) .
Advanced Research Questions
Q. How can computational methods enhance reaction design and mechanistic understanding?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with reaction path search algorithms to predict feasible pathways. Tools like the Artificial Force Induced Reaction (AFIR) method can identify intermediates and energy barriers. Pair computational predictions with experimental validation (e.g., kinetic isotope effects) to refine models .
- Software : Gaussian, ORCA, or GRRM17 for simulations; ICReDD’s hybrid computational-experimental workflow for feedback-driven optimization .
Q. How should researchers address discrepancies in reported reaction yields or selectivity?
- Methodological Answer : Conduct controlled reproducibility studies with strict variable isolation (e.g., purity of starting materials, moisture levels). Use multivariate regression analysis to identify confounding factors. For contradictory catalytic data, compare under identical conditions (e.g., solvent, atmosphere) and employ in-situ spectroscopy (e.g., ReactIR) to monitor intermediates .
Q. What methodologies enable scalable synthesis while maintaining product integrity?
- Methodological Answer : Apply membrane separation technologies (e.g., nanofiltration) for continuous purification and process simulation software (e.g., Aspen Plus) to model mass/heat transfer. Optimize reactor design (e.g., plug-flow vs. batch) using dimensionless numbers (e.g., Damköhler for reaction vs. mixing times) .
- Key Metrics : Space-time yield (STY), environmental factor (E-factor) for sustainability.
Q. How can heterogeneous catalysis be tailored for this compound’s functionalization?
- Methodological Answer : Screen solid catalysts (e.g., metal-organic frameworks, doped carbons) using high-throughput experimentation (HTE) . Characterize active sites via XPS or EXAFS . For selectivity challenges, employ kinetic profiling to differentiate rate-determining steps and adjust pore size/acid-base properties .
Data Management and Validation
Q. What strategies ensure robustness in data collection and analysis?
- Methodological Answer : Implement electronic lab notebooks (ELNs) for traceability and cheminformatics pipelines to automate data curation. Use principal component analysis (PCA) to detect outliers in spectral or chromatographic datasets. For peer validation, share raw data via repositories (e.g., PubChem) with metadata adhering to FAIR principles .
Cross-Disciplinary Applications
Q. How can environmental fate studies be designed for this compound?
- Methodological Answer : Use OECD 307/308 guidelines for soil/water biodegradation assays. Apply LC-MS/MS to quantify degradation products and QSAR models to predict ecotoxicity. For atmospheric persistence, simulate OH radical interactions via smog chamber experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
